molecular formula C17H18N2O4 B5677131 4-benzyl-1-(5-nitro-2-furoyl)piperidine

4-benzyl-1-(5-nitro-2-furoyl)piperidine

Cat. No. B5677131
M. Wt: 314.34 g/mol
InChI Key: UQVSMRBMUNDHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogues related to 4-benzyl-1-(5-nitro-2-furoyl)piperidine has been explored to improve bioavailability and biological activity. One approach involved modifying the structural features that limited bioavailability in similar compounds, such as 5-nitro-furan-2-carboxylic acid derivatives, which demonstrated excellent in vitro activity but faced challenges in vivo due to rapid metabolic cleavage and poor absorption. Modifications included the introduction of nitrogen atoms into aromatic rings and the expansion of these rings to bicyclic moieties, resulting in compounds with retained or superior anti-tuberculosis activity and enhanced serum half-life (Tangallapally et al., 2006).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of compounds structurally related to 4-benzyl-1-(5-nitro-2-furoyl)piperidine have been carried out using various techniques. For instance, the crystal structure of a similar compound was investigated through X-ray crystallography, revealing details about the geometric parameters and electronic structure, which are crucial for understanding the compound's reactivity and potential interactions with biological targets (Prasad et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 4-benzyl-1-(5-nitro-2-furoyl)piperidine analogues includes their interaction with various reagents and conditions to produce a wide array of derivatives. These reactions often aim to modify the compound's pharmacokinetic properties or enhance its biological activity. For example, the synthesis of N-substituted piperidine derivatives demonstrated the potential for creating inhibitors for specific enzymes, highlighting the compound's versatility in chemical modifications (Picard et al., 2000).

Physical Properties Analysis

The physical properties of 4-benzyl-1-(5-nitro-2-furoyl)piperidine and its derivatives, such as solubility, melting point, and stability, are essential for its formulation and application. These properties are determined through various analytical techniques, providing insights into the compound's behavior under different conditions and its suitability for further development.

Chemical Properties Analysis

The chemical properties, including the compound's acidity, basicity, reactivity towards nucleophiles and electrophiles, and its redox behavior, are pivotal in dictating its interactions with biological systems and its overall biological activity. Studies focusing on the molecular docking and enzymatic inhibition by derivatives of 4-benzyl-1-(5-nitro-2-furoyl)piperidine have shed light on its potential therapeutic applications and mechanism of action (Hussain et al., 2016).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(15-6-7-16(23-15)19(21)22)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVSMRBMUNDHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(5-nitrofuran-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.